molecular formula C10H13NO3 B3050457 (3-Hydroxy-phenyl)-carbamic acid isopropyl ester CAS No. 2610-61-9

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

Cat. No.: B3050457
CAS No.: 2610-61-9
M. Wt: 195.21 g/mol
InChI Key: RDJINQKTEPNHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring substituted with a hydroxyl group at the third position. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-phenyl)-carbamic acid isopropyl ester typically involves the esterification of carbamic acid with isopropyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of carbamates or other ester derivatives.

Scientific Research Applications

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-phenyl)-carbamic acid isopropyl ester involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include the inhibition of enzyme activity and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylcarbamic acid isopropyl ester
  • (4-Hydroxy-phenyl)-carbamic acid isopropyl ester
  • (3-Methoxy-phenyl)-carbamic acid isopropyl ester

Uniqueness

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester is unique due to the presence of the hydroxyl group at the third position on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

propan-2-yl N-(3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJINQKTEPNHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574417
Record name Propan-2-yl (3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2610-61-9
Record name Propan-2-yl (3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminophenol (109 g), magnesium oxide (25 g), water (350 ml) and ethyl acetate (100 ml) was stirred vigorously at room temperature while isopropyl chloroformate (123 g) was added slowly. An ice bath was employed to ensure that the temperature did not exceed 30° C. After stirring for one hour at room temperature, the mixture was filtered to remove insoluble particles. These were washed thoroughly with ether, then the filtrates were combined, then separated, and the organic layers were dried over magnesium sulphate. Evaporation under reduced pressure gave a viscous, pale yellow oil which was crystallised from toluene to give 162.7 g of desired product, mp 75°-77° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Reactant of Route 2
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Reactant of Route 3
Reactant of Route 3
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Reactant of Route 4
Reactant of Route 4
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Reactant of Route 6
Reactant of Route 6
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.